This compound can be found in various chemical databases, including PubChem and ChemicalBook, where it is cataloged with the Compound ID 1074901 and CAS Number 179163-07-6. Its classification as a piperazine derivative places it within a category of compounds that often exhibit psychoactive properties and are utilized in the development of pharmaceuticals targeting central nervous system disorders .
The synthesis of 1-(4-Phenyl-cyclohexyl)-piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Technical parameters such as temperature, reaction time, and solvent choice can significantly affect yield and purity. For example, maintaining an optimal temperature during cyclization can enhance product formation while minimizing side reactions .
The molecular structure of 1-(4-Phenyl-cyclohexyl)-piperazine features a piperazine ring substituted at one nitrogen atom by a cyclohexyl group and at the other nitrogen by a phenyl group. The structural representation can be summarized as follows:
This structure contributes to its lipophilicity, influencing its interaction with biological membranes and receptors .
1-(4-Phenyl-cyclohexyl)-piperazine participates in various chemical reactions typical for amines and heterocycles:
These reactions are essential for developing derivatives with tailored pharmacological profiles .
The mechanism of action for 1-(4-Phenyl-cyclohexyl)-piperazine is not fully elucidated but is believed to involve interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.
Research indicates that modifications on the piperazine structure can significantly alter binding affinity and activity at these receptors, highlighting the importance of structural optimization in drug design .
The physical and chemical properties of 1-(4-Phenyl-cyclohexyl)-piperazine are crucial for understanding its behavior in biological systems:
These properties influence its formulation in pharmaceutical applications .
1-(4-Phenyl-cyclohexyl)-piperazine has several potential applications:
Continued research into this compound could lead to novel therapeutic agents targeting various neurological conditions .
Piperazine (C₄H₁₀N₂) is a six-membered heterocyclic ring featuring two nitrogen atoms at opposite positions. This moiety serves as a versatile pharmacophore in drug design due to its ability to:
Table 1: Receptor Binding Profiles of Select Piperazine-Containing Drugs
Drug Name | Primary Target (Ki, nM) | Molecular Formula | Piperazine Role |
---|---|---|---|
Vortioxetine | SERT (1.6) | C₁₈H₂₂N₂S | Serotoninergic modulation |
Brexpiprazole | 5-HT₁A (0.12) | C₂₅H₂₇N₃O₂S | Multitarget antipsychotic core |
1-(4-Phenyl-cyclohexyl)-piperazine | σ-receptor (ND) | C₁₆H₂₄N₂ | Conformational scaffold |
PCC* | Apoptosis induction | Not specified | Bioactivity enhancer |
Novel piperazine core compound from anticancer research [7]. ND = Not Determined; Data compiled from [3] [4] [6].
Piperazine derivatives exhibit diverse bioactivity through interactions with:
The 4-phenyl-cyclohexyl moiety in 1-(4-phenyl-cyclohexyl)-piperazine (MW: 244.38 g/mol, C₁₆H₂₄N₂) provides distinct stereoelectronic properties: [1] [2]
Isomer | Structural Feature | Biological Consequence |
---|---|---|
Equatorial phenyl | Phenyl group parallel to mean ring plane | Enhanced metabolic stability; reduced steric clash |
Axial phenyl | Phenyl group perpendicular to ring | Increased target selectivity via 3D fit |
Trans-isomer | Piperazine opposite phenyl | Optimal receptor engagement in σ-ligands |
Cis-isomer | Piperazine adjacent to phenyl | Distinct binding in monoamine transporters |
Data synthesized from patent literature and conformational studies [3]
Key design advantages include:
In anticancer derivatives like PCC, the cyclohexyl moiety facilitates mitochondrial targeting, enabling disruption of membrane potential and cytochrome c release in hepatoma cells (SNU-475, IC₅₀ 6.98 μg/ml) [7].
Year | Development | Significance |
---|---|---|
Early 2000s | Initial synthesis in phenylalkylpiperazine patents | Established core scaffold for serotonin modulation |
2004 | US20040072839A1 patent filed | Disclosed utility in urinary/neuromuscular disorders |
2010s | Exploration as sigma receptor ligand | Revealed potential for CNS applications |
2016 | Anticancer evaluation of PCC derivatives | Demonstrated intrinsic apoptosis induction in liver cancer |
2020s | Multi-target antipsychotic development | Applied in D₂/5-HT₁A/5-HT₂A modulators (e.g., brexpiprazole analogs) |
Synthetic evolution has progressed through three generations:
Current research focuses on structure-activity relationship (SAR) refinements:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: